![molecular formula C13H8F2O2 B6364061 2-(2,4-Difluorophenyl)benzoic acid, 95% CAS No. 920016-97-3](/img/structure/B6364061.png)
2-(2,4-Difluorophenyl)benzoic acid, 95%
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Overview
Description
2-(2,4-Difluorophenyl)benzoic acid, also known as 2,4-Difluorobenzoic acid, is a monofluoroaryl carboxylic acid with the molecular formula C7H5F2O2. It is a colorless solid that is soluble in organic solvents, including ethanol and acetone. 2-(2,4-Difluorophenyl)benzoic acid is used in a variety of applications, including scientific research, drug synthesis, and industrial production.
Mechanism of Action
2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid acts as a substrate for various enzymes, including cytochrome P450 enzymes. These enzymes catalyze the oxidation of the acid, resulting in the formation of a reactive intermediate that can be further metabolized. This intermediate can then be converted into other compounds, such as metabolites, or excreted from the body.
Biochemical and Physiological Effects
2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to act as an inhibitor of fatty acid oxidation. In addition, it has been shown to modulate the activity of several hormones, including testosterone and cortisol.
Advantages and Limitations for Lab Experiments
2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used as a substrate for a variety of enzymes. However, it also has several limitations. It is not very soluble in water, and it has a low melting point, which can make it difficult to work with in some experiments.
Future Directions
In the future, there are several potential directions for the use of 2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid. It could be used in further research on the biochemistry and physiology of various organisms, as well as in studies of the metabolism of drugs and environmental pollutants. It could also be used in the synthesis of new drugs or other chemicals, or in industrial production processes. Finally, it could be used in the development of new analytical techniques for the detection of compounds in biological samples.
Synthesis Methods
2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid can be synthesized by a variety of methods. One method involves the reaction of 2,4-difluorobenzaldehyde with acetic acid in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction yields the desired product in good yields. Alternatively, the acid can be synthesized by the reaction of 2,4-difluorobenzaldehyde with dimethyl sulfate in the presence of a catalytic amount of sulfuric acid.
Scientific Research Applications
2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid is widely used in scientific research due to its ability to act as a substrate for various enzymes. It has been used in studies of the metabolism of drugs and other compounds, as well as in studies of the effects of environmental pollutants on enzymes. In addition, 2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid has been used in studies of the biochemistry and physiology of various organisms, including humans.
properties
IUPAC Name |
2-(2,4-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQBUZBFMRHCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680811 |
Source
|
Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)benzoic acid | |
CAS RN |
920016-97-3 |
Source
|
Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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